molecular formula C12H21NO3 B2358302 tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate CAS No. 1909286-76-5

tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate

Cat. No.: B2358302
CAS No.: 1909286-76-5
M. Wt: 227.304
InChI Key: HNUHHZOYMFQNQV-SECBINFHSA-N
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Description

tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond. The reaction can be summarized as follows:

    Starting Materials: Pyrrolidine derivative, tert-butyl chloroformate, triethylamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.

    Procedure: The pyrrolidine derivative is dissolved in the solvent, followed by the addition of triethylamine. tert-Butyl chloroformate is then added dropwise to the reaction mixture, and the reaction is allowed to proceed for several hours. The product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the ester group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl (2R)-2-propanoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-10(14)9-7-6-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUHHZOYMFQNQV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@H]1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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